1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and an isopropyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone. The chlorophenyl group is then introduced via electrophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity. Solvents like ethanol or methanol are commonly used.
Industrial Production Methods: On an industrial scale, the production involves large-scale reactors and continuous flow processes to maintain consistency and efficiency. The final product is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted at room temperature or under reflux conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and alcohols, depending on the specific reaction conditions.
Scientific Research Applications
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-(2-chlorophenyl)-3-(propan-2-yl)-1H-pyrazol-4-amine and 1-(2-chlorophenyl)-5-(methyl)-1H-pyrazol-4-amine share structural similarities.
Uniqueness: The presence of the isopropyl group and the specific positioning of the chlorophenyl group confer unique chemical and biological properties to the compound, making it distinct from its analogs.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-8(2)12-10(14)7-15-16(12)11-6-4-3-5-9(11)13;/h3-8H,14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLMPODHPUGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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